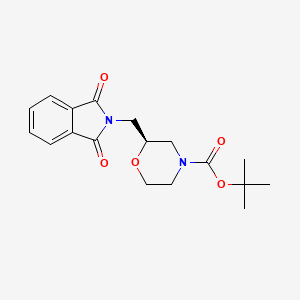

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

Description

“(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” (CAS: 876147-52-3) is a chiral morpholine derivative with the molecular formula C₁₈H₂₂N₂O₅ and a molecular weight of 346.38 g/mol. It features a tert-butyl carbamate group, a morpholine ring, and a phthalimide (1,3-dioxoisoindolin-2-yl)methyl substituent. The (S)-stereochemistry at the morpholine-2-position distinguishes it from racemic or (R)-configured analogs, which may influence its reactivity and biological interactions .

This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing bioactive molecules, particularly in peptide mimetics and protease inhibitors. Its phthalimide moiety acts as a protective group for amines, while the tert-butyl carbamate enhances solubility and stability during synthetic processes . Current commercial specifications include a purity of ≥95%, with packaging available in 1g quantities .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBKFZXBQXUAK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Stereochemical Considerations

The compound’s IUPAC name, tert-butyl (2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate, reflects its (S)-configured morpholine core, Boc-protected amine, and phthalimide side chain. Key structural features include:

- Morpholine ring : A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

- Boc group : Introduced to protect the morpholine’s secondary amine during synthesis.

- Phthalimide moiety : A rigid, electron-deficient aromatic system linked via a methylene bridge to the morpholine’s 2-position.

The stereochemistry at C2 is critical for biological activity, necessitating enantioselective synthesis or resolution techniques.

Synthetic Pathways

Retrosynthetic Analysis

The target molecule can be dissected into three fragments:

- Morpholine-Boc core : Synthesized via cyclization or functionalization of preformed morpholine.

- Phthalimide-methyl side chain : Introduced through alkylation or coupling reactions.

- Stereochemical control : Achieved via chiral auxiliaries, asymmetric catalysis, or resolution.

Stepwise Synthesis

Preparation of (S)-Morpholine-4-carboxylate Intermediate

The Boc-protected morpholine precursor is typically synthesized from L-proline or via asymmetric hydrogenation. A representative protocol involves:

- Cyclization of ethanolamine derivatives : Reacting 2-aminoethanol with tert-butyl dicarbonate under basic conditions to form tert-butyl morpholine-4-carboxylate.

- Chiral resolution : Using (S)-mandelic acid to isolate the (S)-enantiomer.

Reaction Conditions :

Enantioselective Coupling Strategies

To avoid racemization, coupling reactions employ stereoretentive conditions. A patent-derived method uses:

- Chiral Lewis acid catalysis : Zn(II)-bisoxazoline complexes to promote asymmetric alkylation.

- Dynamic kinetic resolution : Racemization of intermediates under basic conditions.

Key Data :

One-Pot Multistep Synthesis

A streamlined approach combines Boc protection, alkylation, and crystallization:

- Boc protection : Morpholine reacts with Boc₂O in THF.

- In situ alkylation : Addition of 2-(chloromethyl)phthalimide and DIPEA.

- Crystallization : Hexane/EtOAc recrystallization affords the pure (S)-enantiomer.

Advantages :

Analytical Characterization

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | ee | Scale |

|---|---|---|---|---|

| Stepwise alkylation | K₂CO₃, DMF, 60°C | 82% | 99% | 10 g |

| One-pot synthesis | DIPEA, THF, rt | 75% | 98% | 100 g |

| Catalytic asymmetric | Zn(II)-bisoxazoline, −20°C | 68% | 98% | 1 g |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the phthalimide and morpholine groups.

Reduction: Reduced forms of the ester and phthalimide groups.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structure.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that recognize the phthalimide and morpholine groups.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Key Observations:

This may enhance stability in biological systems .

Synthesis Efficiency: While 4a is synthesized in 68% yield via Mitsunobu coupling , the target compound’s synthetic efficiency remains unreported. Mitsunobu reactions are generally reliable for phthalimide incorporation but require optimization for sterically hindered substrates.

Stereochemical Considerations : The (S)-configuration of the target compound is critical for enantioselective interactions in drug development, whereas 4a lacks stereochemical specificity in available data .

Physicochemical and Application-Based Comparison

- Solubility : The tert-butyl group in both compounds improves lipophilicity, but the morpholine ring may impart moderate polarity, enhancing aqueous solubility compared to purely aromatic analogues.

- Stability: Phthalimide groups in both compounds are stable under acidic conditions but cleaved via hydrazinolysis. The morpholine ring’s ether linkages may confer resistance to enzymatic degradation .

- Pharmaceutical Relevance : The target compound’s chirality and morpholine core make it preferable for designing kinase inhibitors or protease antagonists, whereas 4a’s simpler structure may serve as a generic amine-protecting intermediate .

Research and Development Context

Comparative studies on bioactivity or metabolic stability are absent in the provided sources, highlighting a gap for future research.

Biological Activity

(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate, with the CAS number 876147-52-3, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has a molecular formula of CHNO and a molecular weight of g/mol. It features a morpholine ring and a dioxoisoindolin moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 6.2 | |

| Compound B | MCF-7 (Breast Cancer) | 4.36 | |

| Compound C | T47D (Breast Cancer) | 18.76 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : Compounds like this one may affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the effects of isoindoline derivatives:

- Study on HCT116 Cells : A derivative with structural similarities to this compound was tested against HCT116 colon cancer cells, revealing an IC50 value of , indicating significant cytotoxicity .

- Breast Cancer Research : Another study evaluated a related compound against MCF-7 breast cancer cells, reporting an IC50 value of , suggesting strong anticancer potential .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate, and what key reagents are involved?

The synthesis typically involves nucleophilic substitution or coupling reactions. For morpholine derivatives, a common approach is reacting a morpholine precursor (e.g., tert-butyl morpholine-4-carboxylate) with 1,3-dioxoisoindoline-2-ylmethyl halides under basic conditions. Triethylamine or DBU is often used to deprotonate intermediates, while dichloromethane or THF serves as the solvent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the enantiomerically pure (S)-form .

Q. How can the stereochemical integrity of the (S)-configured morpholine ring be preserved during synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. For example, using (S)-tert-leucinol-derived catalysts during key bond-forming steps can minimize racemization. Low-temperature reactions (0–5°C) and inert atmospheres (N₂/Ar) further suppress epimerization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., morpholine ring protons at δ 3.4–4.1 ppm, tert-butyl at δ 1.4 ppm).

- MS : High-resolution ESI-MS verifies molecular weight (C₁₈H₂₂N₂O₅; calc. 346.15 g/mol).

- IR : Stretching bands for carbonyl (1,710 cm⁻¹, ester; 1,760 cm⁻¹, isoindolin-dione) and morpholine C-O-C (1,120 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common by-products?

Continuous flow reactors enhance scalability by ensuring precise temperature/pH control, reducing side reactions (e.g., tert-butyl ester hydrolysis under acidic conditions). Common by-products include:

- Racemized product : Due to prolonged heating during esterification.

- Dioxoisoindoline ring-opening adducts : From nucleophilic attack at the isoindolin-dione carbonyl. Mitigation strategies: Use of scavengers (molecular sieves for water removal) and kinetic monitoring via in situ FTIR .

Q. What computational or crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

Q. How does the 1,3-dioxoisoindolin-2-ylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing isoindolin-dione moiety activates the methylene bridge for SN2 reactions. For example, in Pd-catalyzed cross-couplings, the methyl group can be substituted with aryl/heteroaryl boronic acids. Steric hindrance from the tert-butyl group directs regioselectivity to the morpholine nitrogen .

Q. What strategies can address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., solvent DMSO vs. aqueous buffers affecting solubility). Standardization steps:

- Dose-response curves : Validate IC₅₀ values across multiple replicates.

- Off-target screening : Use SPR or thermal shift assays to rule out nonspecific protein binding.

- Metabolic stability assays : Liver microsome studies identify rapid degradation as a false-negative source .

Methodological Considerations

Q. How can researchers design experiments to probe the compound’s role as a protease inhibitor scaffold?

- Structural analogs : Synthesize derivatives with modified dioxoisoindolinyl groups (e.g., fluorinated or methylated) to map SAR.

- Enzyme kinetics : Measure kcat/KM changes via fluorogenic substrates (e.g., FRET peptides).

- Co-crystallization : Soak crystals of target proteases (e.g., thrombin) with the compound to obtain inhibitor-bound structures .

Q. What analytical workflows are recommended for detecting degradation products under accelerated stability testing?

- HPLC-DAD/MS : Monitor hydrolysis of the tert-butyl ester (retention time shifts, m/z +18 for -OtBu + -OH).

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; identify products via LC-QTOF.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data regarding the morpholine ring’s conformation?

Discrepancies may stem from crystal packing effects. Compare multiple datasets (Cambridge Structural Database entries) and perform conformational clustering using Mercury software. Molecular dynamics simulations (AMBER/CHARMM) assess flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.